![molecular formula C8H14N2O B2780975 3,10-Diazabicyclo[4.3.1]decan-4-one CAS No. 1208711-11-8](/img/structure/B2780975.png)
3,10-Diazabicyclo[4.3.1]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Diazabicyclo[4.3.1]decan-4-one: is a bicyclic compound with the molecular formula C8H14N2O It is characterized by a unique structure that includes two nitrogen atoms and a ketone group within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from Precursors: One common method involves the reaction of a suitable amine with a cyclic ketone under controlled conditions. For example, the reaction of 1,4-diazabicyclo[2.2.2]octane with a ketone can yield 3,10-diazabicyclo[4.3.1]decan-4-one.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,10-Diazabicyclo[4.3.1]decan-4-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
3,10-Diazabicyclo[4.3.1]decan-4-one has been studied for its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders.
Receptor Modulation
- Mechanism of Action : The compound acts as an allosteric modulator, enhancing or inhibiting the activity of nAChRs depending on the specific receptor subtype involved. This modulation can influence synaptic transmission and has therapeutic potential in conditions such as Alzheimer's disease and schizophrenia.
Case Studies
- Nicotinic Receptor Interaction : Research has demonstrated that derivatives of this compound exhibit significant binding affinity for nAChRs, suggesting their potential as therapeutic agents for cognitive enhancement and neuroprotection .
- FK506 Binding Protein Inhibition : Alpha-methyl-substituted variants of this compound have shown efficacy as inhibitors of FK506 binding proteins (FKBPs), which are involved in various cellular processes including immune response and cell signaling . These derivatives have been proposed for treatment in psychiatric and neurological disorders.
The pharmacological profile of this compound indicates its potential use in treating various conditions:
- Neurological Disorders : Due to its interaction with nAChRs, this compound may be beneficial in treating diseases characterized by cholinergic dysfunction.
- Pain Management : Its derivatives have shown promise in managing pain through modulation of receptor pathways involved in pain perception .
Mecanismo De Acción
The mechanism of action of 3,10-Diazabicyclo[4.3.1]decan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one: This compound has a similar bicyclic structure but with a methyl group at the 10th position.
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one: Another bicyclic compound with a different ring size and an additional methyl group.
10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one: A tricyclic compound with a similar core structure but additional ring systems.
Uniqueness: 3,10-Diazabicyclo[431]decan-4-one is unique due to its specific bicyclic structure and the presence of two nitrogen atoms and a ketone group
Actividad Biológica
3,10-Diazabicyclo[4.3.1]decan-4-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic framework with two nitrogen atoms incorporated into the structure, which contributes to its reactivity and biological interactions. The molecular formula is C9H14N2O, with a molecular weight of approximately 166.22 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound can modulate neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission and cognitive functions.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects, suggesting potential applications in treating neurological disorders such as depression and anxiety . Its ability to act as a modulator of nAChRs indicates that it may enhance cognitive function and memory through cholinergic pathways.
Antidepressant Potential
In preclinical studies, compounds structurally related to this compound have shown promise as antidepressants by influencing serotonin and norepinephrine levels in the brain . The modulation of these neurotransmitter systems may contribute to improved mood regulation.
Study on Nicotinic Receptor Modulation
A study investigated the effects of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one on nicotinic receptors in vitro. Results demonstrated that this compound enhances receptor activation, leading to increased calcium influx in neuronal cells, which is critical for neurotransmitter release and synaptic plasticity.
Synthesis and Biological Evaluation
The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing. In one study, derivatives were synthesized and evaluated for their binding affinity to nAChRs, revealing that certain modifications significantly enhance their biological activity .
Compound Name | Structural Features | Biological Activity |
---|---|---|
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one | Methyl group at position 10 | Enhanced nAChR modulation |
3-(Phenylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one | Phenylmethyl substitution | Increased receptor selectivity |
3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one | Methyl group at position 3 | Variations in pharmacokinetics |
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further development in medicinal chemistry:
- Neuropharmacology : Potential treatment for cognitive impairments and mood disorders.
- Pharmaceutical Development : As a lead compound for developing new therapeutics targeting cholinergic systems.
Propiedades
IUPAC Name |
3,10-diazabicyclo[4.3.1]decan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-4-6-2-1-3-7(10-6)5-9-8/h6-7,10H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPIPXGKAQEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.